molecular formula C17H24ClNO3 B6639946 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one

Cat. No.: B6639946
M. Wt: 325.8 g/mol
InChI Key: RBLHLDPVQFDRQY-UHFFFAOYSA-N
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Description

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl group and a hydroxymethyl group, along with a methoxy and methyl group on the propanone backbone

Preparation Methods

The synthesis of 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction using formaldehyde and a suitable base.

    Attachment of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using methanol and methyl iodide, respectively.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sulfuric acid), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.

Comparison with Similar Compounds

1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one can be compared with other phenylpiperidine derivatives, such as:

    1-(4-Chlorophenyl)piperazine: This compound has a similar phenylpiperidine structure but lacks the hydroxymethyl and methoxy groups, resulting in different chemical and biological properties.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound has a hydroxyl group instead of a hydroxymethyl group, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)-4-methoxypiperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-12(11-22-2)17(21)19-9-7-14(8-10-19)16(20)13-3-5-15(18)6-4-13/h3-6,12,14,16,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHLDPVQFDRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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